![molecular formula C21H13NO4S B14594047 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid CAS No. 60878-31-1](/img/structure/B14594047.png)
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is a complex organic compound that features both anthraquinone and benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid typically involves the reaction of 1-aminoanthraquinone with 2-mercaptobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds
科学的研究の応用
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid exerts its effects is not fully understood. it is believed to involve the interaction with cellular components such as DNA and proteins. The compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Used in organic synthesis and coordination chemistry.
Uniqueness
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is unique due to its combined anthraquinone and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
60878-31-1 |
|---|---|
分子式 |
C21H13NO4S |
分子量 |
375.4 g/mol |
IUPAC名 |
2-(4-amino-9,10-dioxoanthracen-1-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C21H13NO4S/c22-14-9-10-16(27-15-8-4-3-7-13(15)21(25)26)18-17(14)19(23)11-5-1-2-6-12(11)20(18)24/h1-10H,22H2,(H,25,26) |
InChIキー |
WUKLGVAKYNQNSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CC=C4C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


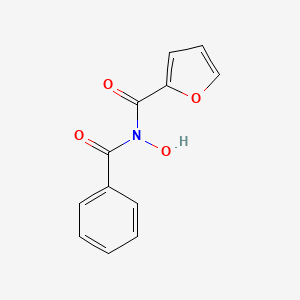
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

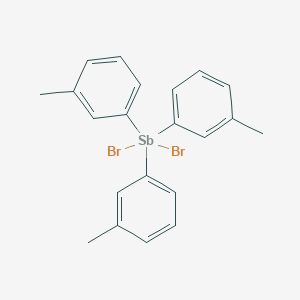

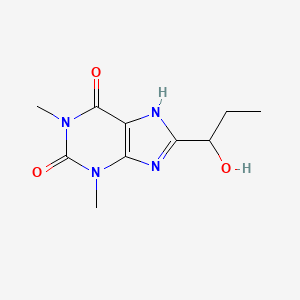
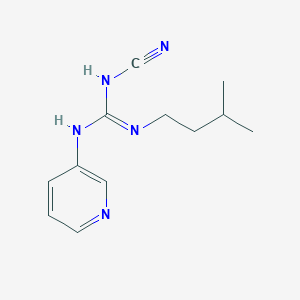
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
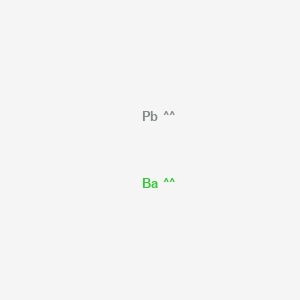
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
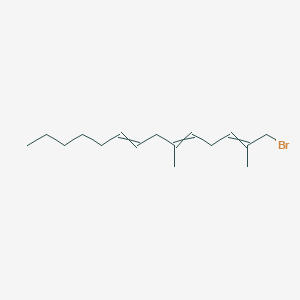
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
